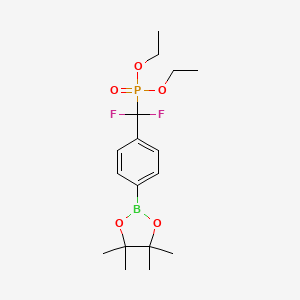

Diethyl (difluoro(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)phosphonate

Description

These compounds are typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging Suzuki-Miyaura protocols for efficient C–C bond formation .

Properties

Molecular Formula |

C17H26BF2O5P |

|---|---|

Molecular Weight |

390.2 g/mol |

IUPAC Name |

2-[4-[diethoxyphosphoryl(difluoro)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C17H26BF2O5P/c1-7-22-26(21,23-8-2)17(19,20)13-9-11-14(12-10-13)18-24-15(3,4)16(5,6)25-18/h9-12H,7-8H2,1-6H3 |

InChI Key |

NHHRYJCALHJLAI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(F)(F)P(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (difluoro(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)phosphonate typically involves multiple steps. One common method includes the reaction of a boronic acid derivative with a phosphonate ester under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and rigorous purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Diethyl (difluoro(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid equivalent.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts are frequently used in coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Diethyl (difluoro(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components

Mechanism of Action

The mechanism of action of Diethyl (difluoro(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)phosphonate involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Boronate Ester vs. Boronic Acid Derivatives

The substitution of the boronate ester (pinacol) group with a boronic acid significantly alters reactivity and biological activity:

- Compound 2 : Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate (CAS 1642311-76-9)

- Compound 3 : (4-((Diethoxyphosphoryl)methyl)phenyl)boronic acid

| Property | Compound 2 (Pinacol Ester) | Compound 3 (Boronic Acid) |

|---|---|---|

| CAS No. | 1642311-76-9 | N/A |

| Molecular Formula | C₁₇H₂₈BO₅P | C₁₁H₁₈BO₅P |

| Antimicrobial EC₅₀ | 25–30 µM | 6–12 µM |

| Synthetic Yield | 38% (optimized) | 45% (literature protocol) |

Key Insight : The boronic acid moiety enhances bioactivity by facilitating interactions with bacterial lipopolysaccharides (LPS), while the pinacol ester improves synthetic stability .

Positional Isomerism: Para vs. Meta Substitution

The position of the boronate ester on the phenyl ring influences reactivity in cross-coupling reactions:

- Para-Substituted (Compound 2): Application: Efficient in Suzuki-Miyaura couplings for biaryl monophosphonate synthesis (yields >85%) . Steric Effects: Minimal hindrance due to linear geometry.

- Meta-Substituted (CAS 914656-99-8) :

| Property | Para-Substituted (Compound 2) | Meta-Substituted (CAS 914656-99-8) |

|---|---|---|

| CAS No. | 1642311-76-9 | 914656-99-8 |

| Suzuki Coupling Yield | 85–90% | 55–60% |

| Molecular Weight | 354.18 g/mol | 340.16 g/mol |

Key Insight : Para-substituted derivatives are superior in cross-coupling applications, aligning with the electronic demands of palladium catalysis .

Ester Group Variation: Diethyl vs. Dimethyl Phosphonates

The choice of phosphonate ester (diethyl vs. dimethyl) impacts lipophilicity and synthetic utility:

- Diethyl Ester (Compound 2) :

- Dimethyl Ester (CAS 852204-67-2) :

| Property | Diethyl Ester (Compound 2) | Dimethyl Ester (CAS 852204-67-2) |

|---|---|---|

| Molecular Formula | C₁₇H₂₈BO₅P | C₁₄H₂₂BO₅P |

| LogP | 2.5 | 1.8 |

| Storage Conditions | Inert, 2–8°C | Ambient |

Key Insight : Diethyl esters balance lipophilicity and stability, making them preferable in drug discovery, whereas dimethyl analogs may suit aqueous-phase reactions .

Fluorinated Analogs and Electronic Effects

- Biological Activity : Fluorine’s metabolic stability and lipophilicity could improve antimicrobial or pharmacokinetic profiles, as seen in related fluorinated pharmaceuticals .

Biological Activity

Diethyl (difluoro(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)phosphonate is a complex organophosphorus compound that has garnered attention for its potential biological applications. This article explores its synthesis, biological activity, and implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of difluoromethylene phosphonates with boron-containing compounds. The process can be optimized through various coupling reactions to yield high-purity products suitable for biological evaluation.

The biological activity of this compound can be attributed to its ability to mimic phosphate groups due to the presence of difluoromethylene moieties. These characteristics allow it to interact with biological targets such as enzymes and receptors that recognize phosphate structures.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of diethyl phosphonates exhibit significant cytotoxic effects against various bacterial strains. For example, diethyl benzylphosphonate derivatives showed varying degrees of cytotoxicity depending on the substituents on the phenyl ring. The minimal inhibitory concentration (MIC) values indicated that these compounds could serve as potential substitutes for existing antibiotics in treating bacterial infections .

Inhibition Studies

Inhibition assays have revealed that difluorophosphonates can effectively inhibit certain enzymes involved in critical biological pathways. For instance, compounds resembling diethyl difluoromethylphosphonate have been shown to act as effective inhibitors of purine nucleoside phosphorylase (PNP), a target for gout treatment . Additionally, these compounds have been explored as inhibitors of EPSP synthase, a key enzyme in herbicide action .

Case Studies and Research Findings

Safety and Toxicological Evaluations

Toxicological assessments indicate that while diethyl phosphonates exhibit biological activity, their safety profile is crucial for potential therapeutic applications. For instance, studies conducted by the European Food Safety Authority (EFSA) concluded that certain phosphonates do not pose a neurotoxic risk due to their low migration properties in food contact materials .

Q & A

Q. What are the optimal conditions for synthesizing this compound via Suzuki-Miyaura coupling?

The Suzuki-Miyaura reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃), and anhydrous solvents (THF or DMF) at 80–100°C. For boron-containing substrates like this compound, ensure the boronate ester is protected from hydrolysis by maintaining an inert atmosphere. Reaction progress can be monitored via TLC or ³¹P NMR to track phosphonate coupling .

Q. What purification techniques are effective for isolating this compound?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Due to the compound’s air-sensitive boronate group, post-purification storage under argon at –20°C is recommended. Recrystallization from ethanol/dichloromethane mixtures may improve crystallinity .

Q. What spectroscopic methods confirm the structure of this compound?

Use multinuclear NMR: ¹H/¹³C NMR for backbone structure, ³¹P NMR (δ ~20–30 ppm) for phosphonate confirmation, and ¹⁹F NMR (δ –110 to –120 ppm) for difluoro groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies P=O (~1250 cm⁻¹) and B-O (~1350 cm⁻¹) stretches .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon or nitrogen) at –20°C in airtight, moisture-resistant containers. Avoid prolonged exposure to light, as boronate esters can degrade photolytically .

Q. What are common side reactions during synthesis?

Hydrolysis of the boronate ester (mitigated by anhydrous conditions) or undesired phosphonate oxidation. Use reducing agents like NaBH₄ in later stages to stabilize intermediates .

Advanced Research Questions

Q. How to resolve contradictions in NMR data for the phosphonate-boronate hybrid?

Overlapping signals in ¹H NMR can be addressed via 2D techniques (COSY, HSQC). For boron-related shifts, employ ¹¹B NMR to confirm boronate integrity (δ ~30 ppm for dioxaborolane). X-ray crystallography provides definitive structural proof, as demonstrated in related phosphonate-boronate systems .

Q. How to design experiments studying electronic effects of the difluorophosphonate group on reactivity?

Compare reaction kinetics with non-fluorinated analogs using time-resolved ³¹P NMR. Computational modeling (DFT) can map electron density changes at phosphorus and boron centers, correlating with experimental coupling efficiencies .

Q. How to analyze reaction by-products using mass spectrometry?

High-resolution LC-MS with electrospray ionization (ESI) identifies boron-containing by-products (e.g., hydrolyzed boronic acids). Isotopic patterns (¹⁰B/¹¹B) aid in distinguishing boron-related fragments. MS/MS fragmentation elucidates structural motifs .

Q. What computational approaches predict reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculates transition-state energies for SN2 mechanisms. Solvent effects (PCM models) and Fukui indices predict nucleophilic/electrophilic sites. Validate with kinetic isotope effect (KIE) studies .

Q. How to achieve enantioselective synthesis using this compound as a chiral building block?

Use chiral ligands (e.g., BINAP) in asymmetric cross-coupling reactions. Enantiomeric excess (ee) is determined via chiral HPLC or ¹⁹F NMR with chiral shift reagents. Crystallize intermediates with chiral auxiliaries to induce diastereomeric resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.